Cas no 2228374-11-4 (3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine)

3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine 化学的及び物理的性質
名前と識別子
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- 3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine
- EN300-1978353
- 2228374-11-4
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- インチ: 1S/C7H6Cl2N2O/c1-7(3-12-7)4-2-5(8)10-11-6(4)9/h2H,3H2,1H3
- InChIKey: IWZGCFYOGUVBHG-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(N=N1)Cl)C1(C)CO1
計算された属性
- 精确分子量: 203.9857182g/mol
- 同位素质量: 203.9857182g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 192
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 1.4
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1978353-2.5g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 2.5g |
$2379.0 | 2023-09-16 | ||
Enamine | EN300-1978353-5.0g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 5g |
$3520.0 | 2023-05-31 | ||
Enamine | EN300-1978353-10.0g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 10g |
$5221.0 | 2023-05-31 | ||
Enamine | EN300-1978353-0.1g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 0.1g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1978353-1.0g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 1g |
$1214.0 | 2023-05-31 | ||
Enamine | EN300-1978353-0.25g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 0.25g |
$1117.0 | 2023-09-16 | ||
Enamine | EN300-1978353-1g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 1g |
$1214.0 | 2023-09-16 | ||
Enamine | EN300-1978353-10g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 10g |
$5221.0 | 2023-09-16 | ||
Enamine | EN300-1978353-5g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 5g |
$3520.0 | 2023-09-16 | ||
Enamine | EN300-1978353-0.05g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 0.05g |
$1020.0 | 2023-09-16 |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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7. Book reviews
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazineに関する追加情報
Introduction to 3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine (CAS No. 2228374-11-4)
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine, identified by the chemical abstracts service number 2228374-11-4, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic compound features a pyridazine core substituted with two chlorine atoms at the 3 and 6 positions, and an oxirane (epoxide) group at the 4-position, further modified with a methyl group. The unique structural configuration of this molecule imparts distinct reactivity and potential biological activity, making it a subject of considerable interest in synthetic chemistry and drug discovery.
The 3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine structure combines the electron-deficient nature of the pyridazine ring with the electrophilic center of the oxirane moiety. This combination facilitates diverse chemical transformations, including nucleophilic substitution reactions, which are pivotal in medicinal chemistry for generating novel analogs. The presence of chlorine atoms enhances the electrophilicity of the pyridazine ring, while the oxirane group serves as a versatile handle for further functionalization. Such features make this compound a valuable intermediate in the synthesis of more complex molecules.
In recent years, there has been growing attention on 3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine due to its potential applications in developing new therapeutic agents. Pyridazine derivatives are well-documented for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The oxirane substituent introduces an additional layer of reactivity that can be exploited to modulate biological activity. For instance, recent studies have explored the use of oxirane-containing heterocycles in designing kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases.
One notable area of research involves the exploration of 3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine as a scaffold for developing novel agrochemicals. The structural motifs present in this compound exhibit promise in inhibiting enzymes that are essential for plant pathogen growth. By leveraging its reactivity, researchers have synthesized derivatives that demonstrate efficacy against fungal and bacterial infections in crops. These findings highlight the compound's potential as a lead molecule for next-generation pesticides that offer improved selectivity and environmental safety.
The synthesis of 3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine involves multi-step organic transformations that highlight its synthetic utility. A common approach begins with the chlorination of a pyridazine precursor, followed by nucleophilic addition of methanol to form the methyl-substituted oxirane. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups with high precision. These synthetic strategies underscore the compound's versatility and its suitability for further derivatization.
From a computational chemistry perspective, 3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine has been extensively studied to understand its molecular interactions and binding affinities. Molecular docking simulations have revealed that this compound can bind effectively to various biological targets, including protein kinases and transcription factors. These studies provide critical insights into its mechanism of action and guide the design of more potent derivatives. The integration of experimental data with computational models has accelerated the discovery process, making this compound an attractive candidate for further development.
The pharmacokinetic properties of 3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine are also under investigation to optimize its therapeutic potential. Studies have focused on its solubility, stability, and metabolic pathways to ensure effective delivery and reduced toxicity. Advances in biopharmaceutical technology have enabled researchers to assess these parameters accurately, paving the way for improved drug formulations. The combination of structural diversity and favorable pharmacokinetic profiles makes this compound a promising candidate for clinical development.
In conclusion,3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine (CAS No. 2228374-11-4) represents a significant advancement in pharmaceutical and agrochemical research due to its unique structural features and diverse applications. Its role as a versatile intermediate in synthetic chemistry underscores its importance in drug discovery pipelines. As research continues to uncover new therapeutic possibilities,3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine is poised to play a pivotal role in developing innovative solutions for human health and agricultural productivity.
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